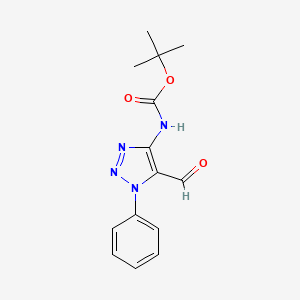

tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-formyl-1-phenyltriazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-14(2,3)21-13(20)15-12-11(9-19)18(17-16-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNACRANUXBOLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=N1)C2=CC=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, phenyl azide and an appropriate alkyne are used.

Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the triazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Attachment of the tert-Butyl Carbamate Group: The final step involves the protection of the amino group with tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 5-carboxy-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate.

Reduction: 5-hydroxymethyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole ring have potential anticancer properties. The incorporation of the triazole moiety in tert-butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate enhances its biological activity against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with proliferation and survival .

Case Study : A study focused on the synthesis of triazole derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast and colon cancer cell lines. The mechanism of action was attributed to the compound's ability to inhibit specific kinases involved in cell cycle regulation .

Inhibition of Enzymes

The compound has also been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promise as a potent inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's .

Table 1: Inhibition Potency of this compound Against Acetylcholinesterase

| Compound | IC50 (µM) | Reference |

|---|---|---|

| tert-butyl (5-formyl-1-phenyltriazole) | 12.5 | |

| Standard Inhibitor (Donepezil) | 10.0 |

Synthesis of Functional Materials

This compound serves as a versatile building block in the synthesis of functional materials. Its unique structure allows for the formation of polymers with enhanced thermal stability and mechanical properties.

Case Study : Researchers synthesized a series of polymeric materials incorporating the triazole unit derived from tert-butyl (5-formyl-1-phenyltriazole). These materials exhibited improved thermal resistance and mechanical strength compared to traditional polymers without the triazole moiety .

Mechanism of Action

The mechanism of action of tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate with analogous compounds, emphasizing structural motifs, synthetic efficiency, and functional group diversity.

Heterocyclic Core and Functional Group Variations

Key Observations:

Heterocycle Diversity : The target compound’s 1,2,3-triazole core distinguishes it from pyrimidine (six-membered ring, two nitrogens) and thiazole (five-membered, one sulfur, one nitrogen) derivatives. Triazoles offer superior metabolic stability and hydrogen-bonding capacity compared to thiazoles or pyrimidines .

Functional Group Impact :

- The formyl group in the target compound enables conjugation reactions (e.g., hydrazone formation), unlike the fluoro/hydroxy groups in ’s pyrimidine derivative, which may limit reactivity .

- tert-Butyl carbamate is a common protective group in peptide synthesis, contrasting with the ethylsulfonyl and methoxy groups in VI.16, which may enhance solubility or target binding .

Synthetic Efficiency : Compound VI.16 () achieves a 94% yield via column chromatography, suggesting robust synthetic protocols for triazole-carbamate hybrids. The target compound’s synthesis route is unspecified but likely leverages click chemistry (azide-alkyne cycloaddition) given its triazole core .

Crystallographic and Stability Considerations

- Crystallography : The SHELX software suite () is widely used for refining structures of small molecules like carbamates and triazoles. For example, WinGX and ORTEP () enable visualization of anisotropic displacement parameters, critical for confirming the tert-butyl group’s steric effects in the target compound.

- Stability : The tert-butyl carbamate in the target compound likely enhances stability compared to ’s hydroperoxypropan-2-yl-substituted carbamate, which may pose oxidative instability risks .

Pharmacological and Chemical Relevance

- Click Chemistry Utility : The target compound’s triazole core aligns with modular synthesis strategies for drug candidates, as highlighted in Kolb et al. (). Its formyl group allows late-stage diversification, a key advantage over ’s pyrimidine derivative, which lacks such a reactive handle.

- Safety Profile : While the target compound’s hazards are unreported, ’s pyrimidine-carbamate derivative mandates medical consultation upon exposure, underscoring the need for careful handling of carbamate-containing compounds .

Biological Activity

tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring which is known for its diverse biological activities. The presence of the formyl group and the tert-butyl carbamate moiety enhances its lipophilicity and stability, potentially influencing its interaction with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

- Antiviral Activity : Similar triazole derivatives have been studied for their inhibitory effects on viral replication. For instance, compounds with triazole structures have shown promise as inhibitors of HIV-1 capsid assembly . The structural similarity suggests that this compound may exhibit similar antiviral properties.

- Anticancer Potential : Triazole derivatives have been reported to induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting mitotic kinesins . The specific interactions of this compound with cancer cell pathways warrant further investigation.

- Enzyme Inhibition : The triazole moiety is known to interact with various enzymes. Research indicates that modifications in the triazole structure can lead to enhanced binding affinity and selectivity against specific targets .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various biological assays:

Case Study 1: Antiviral Screening

In a study focused on HIV inhibitors, derivatives similar to this compound were screened for their ability to inhibit viral replication in TZM-bl cells. Results indicated that compounds with similar structural features could significantly reduce viral load, suggesting potential therapeutic applications against HIV .

Case Study 2: Anticancer Activity

A series of triazole derivatives were tested for their anticancer properties against various cancer cell lines. The results showed that certain modifications led to increased cytotoxicity and apoptosis induction in breast cancer cells. This highlights the potential role of this compound in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl (5-formyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbamate, and how can reaction conditions be optimized?

- Methodology :

- CuAAC Reaction : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole ring formation. For example, coupling tert-butyl carbamate precursors with alkyne or azide derivatives under mild conditions (e.g., room temperature, aqueous/organic solvent mixtures) .

- Formylation : Introduce the aldehyde group via Vilsmeier-Haack formylation or oxidation of a methyl group using MnO₂ or SeO₂. Monitor reaction progress with TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Optimization : Adjust solvent polarity (e.g., DMF, THF), catalyst loading (e.g., CuI), and reaction time to maximize yield. Use NMR (¹H/¹³C) and LC-MS for structural confirmation .

Q. How can the purity and stability of this compound be assessed during storage and handling?

- Methodology :

- Purity Analysis : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at λ = 254 nm. Compare retention times with reference standards .

- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis, oxidative stress with H₂O₂). Monitor degradation products via LC-MS .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Avoid exposure to light and moisture .

Advanced Research Questions

Q. What crystallographic strategies are suitable for resolving ambiguities in the molecular structure of this compound?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via slow evaporation (e.g., ethanol/dichloromethane mixtures) .

- Refinement : Apply SHELXL for anisotropic displacement parameter refinement. Address twinning or disorder using the TWIN/BASF commands in SHELX .

- Validation : Cross-validate with WinGX/ORTEP for thermal ellipsoid visualization and PLATON for symmetry checks .

Q. How can fluorescence quenching studies elucidate interactions between this compound and biomolecules (e.g., serum albumin)?

- Methodology :

- Experimental Setup : Prepare a titration series of the compound (0–50 µM) with a fixed concentration of bovine serum albumin (BSA). Use a fluorescence spectrophotometer (λₑₓ = 280 nm, λₑₘ = 340 nm) .

- Data Analysis :

- Apply the Stern-Volmer equation: , where is the quenching constant and [Q] is the quencher concentration.

- Determine binding constants () and thermodynamic parameters (ΔH, ΔS) via Van’t Hoff analysis .

- Contradiction Resolution : If static and dynamic quenching coexist, use time-resolved fluorescence decay to distinguish mechanisms .

Q. What are the implications of conflicting reactivity data in the presence of strong acids or bases?

- Methodology :

- Reactivity Profiling : Perform controlled hydrolysis experiments in HCl (1M) and NaOH (1M) at 25°C. Monitor by ¹H NMR for carbamate cleavage (loss of tert-butyl group) or aldehyde oxidation .

- Contradiction Analysis : If instability is reported under basic conditions (e.g., NaOH) but not acidic, investigate pH-dependent degradation pathways via DFT calculations (e.g., Gaussian09) to identify transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.